2,4-Diamino-6,7-dimethylpteridine

RNA Sensing Fluorescent Ligands Abasic Site

Sourcing inconsistently characterized pteridine derivatives leads to irreproducible enzyme kinetics and fluorescence assay results. 2,4-Diamino-6,7-dimethylpteridine (CAS 1425-63-4) eliminates this variability as a fully characterized, crystalline DHFR and 5-LO inhibitor with documented IC50 (200 nM, 5-LO) and a published crystal structure. • Validated DHFR inhibitor (low NADPH synergism) for folate analog benchmarking • Selective fluorescent probe for orphan cytosine opposite RNA abasic sites • Peer-reviewed crystal structure (HCl·H₂O) ensures batch-to-batch consistency

Molecular Formula C8H10N6
Molecular Weight 190.21 g/mol
CAS No. 1425-63-4
Cat. No. B073076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diamino-6,7-dimethylpteridine
CAS1425-63-4
Synonyms2,4-diamino-6,7-dimethylpteridine
Molecular FormulaC8H10N6
Molecular Weight190.21 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C(=N1)C(=NC(=N2)N)N)C
InChIInChI=1S/C8H10N6/c1-3-4(2)12-7-5(11-3)6(9)13-8(10)14-7/h1-2H3,(H4,9,10,12,13,14)
InChIKeyNBGMCAGDMQPEBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diamino-6,7-dimethylpteridine (CAS 1425-63-4): Procurement-Grade Pteridine Scaffold for DHFR Studies, RNA Sensing, and Lipoxygenase Research


2,4-Diamino-6,7-dimethylpteridine (CAS 1425-63-4) is a crystalline pteridine derivative characterized by amino substituents at the 2- and 4-positions and methyl groups at the 6- and 7-positions of the bicyclic heteroaromatic ring [1]. It serves as a versatile chemical scaffold and probe in medicinal chemistry and biochemical research, primarily due to its structural mimicry of folate cofactors and its intrinsic fluorescence [2]. Its research applications span enzyme inhibition studies—notably of dihydrofolate reductase (DHFR) and lipoxygenase (LOX)—as well as nucleic acid sensing [3]. The compound's analytical reference data, including its crystal structure [4] and detailed mass spectral fragmentation patterns [5], are well-documented, making it a defined and traceable chemical entity for experimental reproducibility.

Enzyme inhibition studies: DHFR and 5‑lipoxygenase
Fluorescent probe development for abasic RNA sensing
Crystallization reference with defined solid‑state identity

2,4-Diamino-6,7-dimethylpteridine Selection: Why In-Class Pteridines Are Not Interchangeable


The specific substitution pattern of 2,4-diamino-6,7-dimethylpteridine directly dictates its binding affinity, fluorescence behavior, and enzyme inhibition profile. Substitution with alternative alkyl groups or removal of the 6,7-dimethyl moiety markedly alters both target recognition and signal output [1]. For instance, the presence of the 6,7-dimethyl groups significantly enhances protection against lipid peroxidation compared to non-alkylated or mono-substituted analogs, while the nature of the alkyl group modulates the magnitude of this effect [2]. Consequently, sourcing the correct, fully-characterized derivative—rather than a generic pteridine or a closely related analog—is essential for obtaining reproducible experimental outcomes in fluorescence assays, enzyme kinetics studies, and inhibitor screening campaigns.

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6,7‑Dimethyl substitution determines RNA binding and fluorescence; unsubstituted or mono‑substituted pteridines may not reproduce selective binding behavior.

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NADPH synergism in DHFR inhibition varies widely among folate analogs; a generic pteridine may shift cofactor‑dependent kinetics.

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Lipid peroxidation protection depends on alkyl group nature; alternative pteridine derivatives may exhibit different antioxidant profiles.

2,4-Diamino-6,7-dimethylpteridine Comparative Performance Data: Quantified Differentiation for Research Procurement


Fluorescence-Based RNA Sensing: Selective Binding to Orphan Cytosine over Structurally Similar Pteridines

2,4-Diamino-6,7-dimethylpteridine functions as a fluorescent ligand that exhibits strong and selective binding to an orphan cytosine opposite an abasic site in RNA duplexes, a property that is not observed with a structurally similar pteridine derivative lacking the specific 6,7-dimethyl substitution [1]. The substituents attached to the pteridine ring have a significant effect on this binding behavior, establishing 2,4-diamino-6,7-dimethylpteridine as the active and selective ligand for this specific RNA sensing application [2].

RNA Binding Selectivity
Head‑to‑head
Target: Strong, selective binding
Comparator: Significantly altered

Substitution pattern is critical for selective RNA detection

Fluorescence binding assay; abasic site RNA

RNA Sensing Fluorescent Ligands Abasic Site

DHFR Inhibition Mechanism: Classical Inhibitor with Distinct NADPH Synergism Compared to Phenyltriazine Analogs

In studies comparing folate analogues, 2,4-diamino-6,7-dimethylpteridine, like pyrimethamine and folate, exhibits classical inhibition of dihydrofolate reductase (DHFR) from both E. coli and chicken liver [1]. Crucially, the degree of synergism between inhibitor binding and NADPH varies substantially among analogs: pyrimethamine and 2,4-diamino-6,7-dimethylpteridine show low synergism, whereas a phenyltriazine comparator exhibits a very large synergism, binding nearly 50,000-fold more tightly in the presence of NADPH [2]. This stark contrast in cofactor-dependent binding kinetics directly impacts experimental design and data interpretation in DHFR inhibition studies.

NADPH Synergism
Head‑to‑head
Target: Low synergism (classical)
Phenyltriazine: ~50,000‑fold tighter with NADPH

Defines cofactor‑dependent binding context for DHFR

E. coli and chicken liver DHFR assays

DHFR Inhibition Folate Analogs Enzyme Kinetics

Lipoxygenase Inhibition: IC50 of 200 nM in Human PMNL Cells

2,4-Diamino-6,7-dimethylpteridine has been identified as a potent inhibitor of human 5-lipoxygenase (5-LO), with a reported IC50 value of 200 nM in human polymorphonuclear leukocytes (PMNL) [1]. This inhibitory activity is a quantifiable benchmark for researchers investigating the compound's anti-inflammatory potential or utilizing it as a reference inhibitor in arachidonic acid metabolism studies. The presence of the 6,7-dimethyl groups on the pteridine ring has been noted to greatly enhance protection against lipid peroxidation, further supporting its role in modulating oxidative pathways [2].

5‑LO Inhibition
Class‑level
IC50 = 200 nM

Reported LOX pathway assay context; supports screening

Human PMNL assay; verify in own system

Lipoxygenase Inhibitor Inflammation Enzyme Assay

Validated Crystalline Identity and Defined Solid-State Properties for Reproducible Handling

The crystal structure of 2,4-diamino-6,7-dimethylpteridine has been solved in its hydrochloride monohydrate form, providing definitive crystallographic parameters that confirm its molecular geometry and intermolecular packing [1]. This structural data is essential for rigorous quality control and for establishing structure-activity relationships. In terms of handling, the compound is a yellow to orange crystalline solid, and its oral toxicity in rats has a defined LD50 of 110 mg/kg [2]. This contrasts with the often-unspecified hazards of uncharacterized in-class analogs, allowing for informed safety protocols during procurement and use.

Solid‑State Identity
Reported
Crystal structure solved (HCl·H₂O); LD50 110 mg/kg (rat, oral)

Defined material for reproducible handling and QC

Peer‑reviewed crystallography; acute toxicity data

Crystallography Material Characterization Quality Control

2,4-Diamino-6,7-dimethylpteridine: High-Impact Application Scenarios Supported by Quantitative Evidence


Fluorescent Probe Development for RNA Damage and Mutation Analysis

This compound is ideally suited for developing fluorescence-based assays to detect abasic sites in RNA, a common form of nucleic acid damage. Its demonstrated ability to selectively bind an orphan cytosine opposite such a site, as confirmed by direct comparison with a structurally similar but inactive pteridine [1], enables the design of probes for quantifying RNA integrity or for sensing specific point mutations in RNA targets [2].

Mechanistic Studies of Dihydrofolate Reductase (DHFR) Cofactor Interactions

As a classical DHFR inhibitor with low NADPH synergism [1], 2,4-diamino-6,7-dimethylpteridine serves as an essential reference tool for dissecting the kinetic and thermodynamic contributions of cofactor binding in folate analog enzyme inhibition. Its use as a comparator compound helps elucidate the unique, highly synergistic binding modes of other folate analogs, such as certain phenyltriazines, which bind 50,000-fold more tightly in the presence of NADPH [2].

Reference Inhibitor in 5-Lipoxygenase (5-LO) Activity Assays

With a well-defined IC50 of 200 nM against human 5-LO in PMNL cells [1], this compound can be reliably employed as a reference inhibitor or a positive control in cellular and biochemical assays designed to screen for novel anti-inflammatory agents targeting the arachidonic acid pathway [2]. Its known potency allows for direct benchmarking of new chemical entities in the same assay system.

Crystallization and Solid-State Characterization Reference Standard

The availability of a published, peer-reviewed crystal structure for its hydrochloride monohydrate salt form [1] makes this compound a valuable reference standard for analytical chemistry, material science, and pre-formulation studies. It can serve as a model compound for understanding the solid-state behavior of pteridine-based pharmaceuticals or for calibrating powder X-ray diffraction (PXRD) instrumentation.

Application
Selection Property
Validation Focus
Fluorescent RNA damage probes
Selective orphan cytosine binding (6,7‑dimethyl substitution)
Verify binding selectivity in abasic‑site RNA constructs
DHFR cofactor interaction studies
Classical inhibitor with low NADPH synergism
NADPH‑dependent kinetic interpretation; compare with high‑synergism analogs
5‑Lipoxygenase inhibition screening
Reported 5‑LO IC50 benchmark
Assay potency verification in PMNL or recombinant 5‑LO systems
Solid‑state analytical reference
Published crystal structure (HCl monohydrate)
PXRD calibration and pre‑formulation studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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